

# Experimental Validation of Computed Properties of 2-Cyanopyrrole: A Comparative Guide

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## Compound of Interest

Compound Name: Pyrrole-2-carbonitrile

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This guide provides a comparative analysis of the experimentally determined and computationally predicted properties of 2-cyanopyrrole. As a key heterocyclic nitrile, understanding the physicochemical and spectroscopic characteristics of 2-cyanopyrrole is crucial for its application in medicinal chemistry and materials science. This document aims to offer a clear comparison of its properties against related molecules, supported by available experimental data and computational insights.

## Executive Summary

2-Cyanopyrrole, a derivative of the fundamental aromatic heterocycle pyrrole, is of significant interest due to the electron-withdrawing nature of the nitrile group, which modulates the electronic properties of the pyrrole ring. This guide presents a compilation of its known physical and spectroscopic properties, drawing from various experimental sources. These experimental findings are juxtaposed with computed properties available from public databases. For a comprehensive comparison, data for the parent compound, pyrrole, and the isomeric 3-cyanopyrrole are also included where available.

## Comparative Data Analysis

The following tables summarize the available experimental and computed data for 2-cyanopyrrole and its comparators.

Table 1: Physical and Computed Properties

Property	2-Cyanopyrrole (Experimental)	2-Cyanopyrrole (Computed)	Pyrrole (Experimental)	3-Cyanopyrrole (Experimental)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub>	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub>	C <sub>4</sub> H <sub>5</sub> N	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub>
Molecular Weight ( g/mol )	92.10	92.10	67.09	92.10
Boiling Point (°C)	92-94 at 2 mmHg	-	129-131	-
Melting Point (°C)	-	-	-23	-
Density (g/mL)	1.081 at 25 °C	-	0.967 at 20 °C	-
XLogP3	-	1.1[1]	-	-
Hydrogen Bond Donor Count	-	1[1]	1	-
Hydrogen Bond Acceptor Count	-	1[1]	1	-
Topological Polar Surface Area (Å²)	-	39.6[1]	15.79	-

Table 2: Spectroscopic Data

Spectroscopic Data	2-Cyanopyrrole (Experimental)	Pyrrole (Experimental)	3-Cyanopyrrole (Experimental)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	Data not readily available in literature.	6.73 (t, 2H, H2/H5), 6.24 (t, 2H, H3/H4)[2]	Data not readily available in literature.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	Data not readily available in literature.	118.5 (C2/C5), 108.2 (C3/C4)	Data not readily available in literature.
IR ( $\text{cm}^{-1}$ )	3401 (N-H stretch)[2]	3401 (N-H stretch)[2]	2223 ( $\text{C}\equiv\text{N}$ stretch)[1]
UV-Vis ( $\lambda_{\text{max}}$ , nm)	Data not readily available in literature.	210	Data not readily available in literature.

Note: The availability of comprehensive experimental spectroscopic data for 2-cyanopyrrole and 3-cyanopyrrole in the public domain is limited. Much of the reported data pertains to their derivatives.

## Experimental Protocols

The experimental data cited in this guide were obtained using standard analytical techniques. While specific protocols for the cited data on 2-cyanopyrrole are not exhaustively detailed in the source literature, the following outlines the general methodologies employed for such characterizations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Sample Preparation: The compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) with tetramethylsilane (TMS) added as an internal standard (0 ppm).
- Data Acquisition: Standard pulse programs are used to acquire the spectra. For  $^{13}\text{C}$  NMR, broadband proton decoupling is commonly applied to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-IR spectra are often obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded as percent transmittance or absorbance over a typical range of 4000-400  $\text{cm}^{-1}$ .

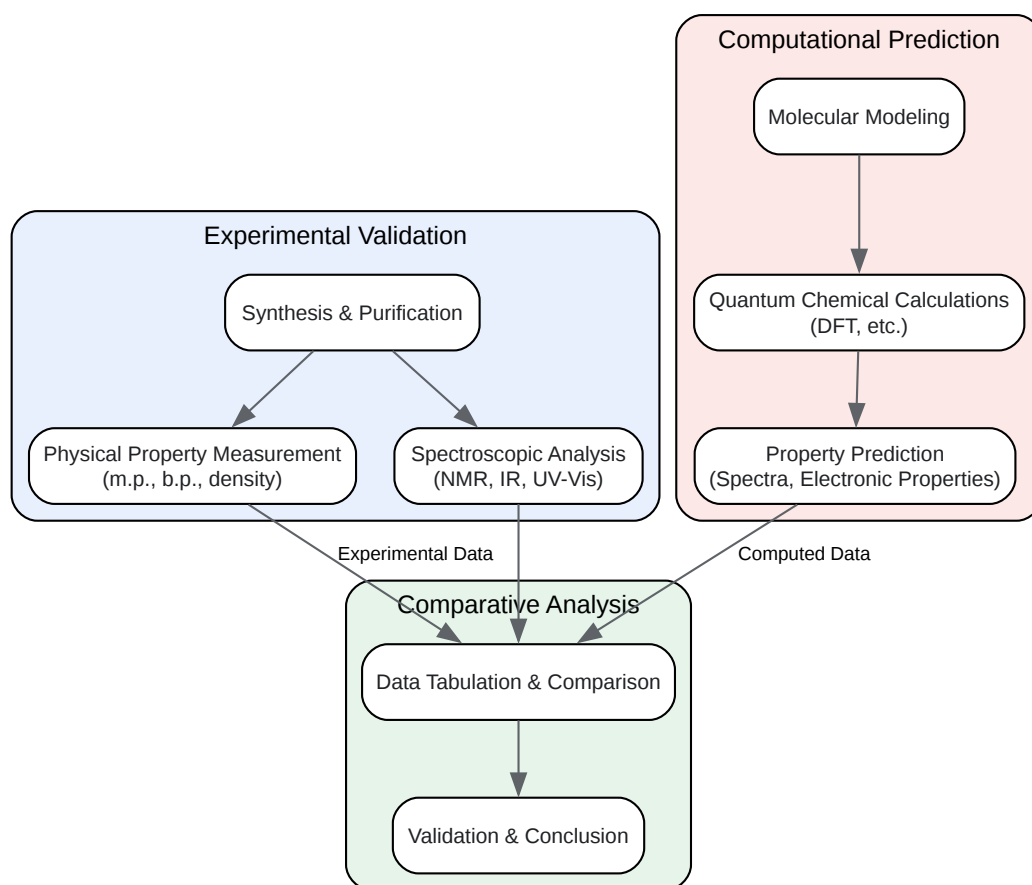
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- UV-Vis absorption spectra are measured using a dual-beam UV-Vis spectrophotometer.
- Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.
- Data Acquisition: The absorbance is measured over a specific wavelength range (typically 200-800 nm), and the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined.

## Workflow for Property Comparison

The process of comparing experimental and computed properties of a molecule like 2-cyanopyrrole follows a logical workflow. This can be visualized as a flowchart, illustrating the steps from data acquisition to comparative analysis.

Workflow for Experimental and Computational Property Validation

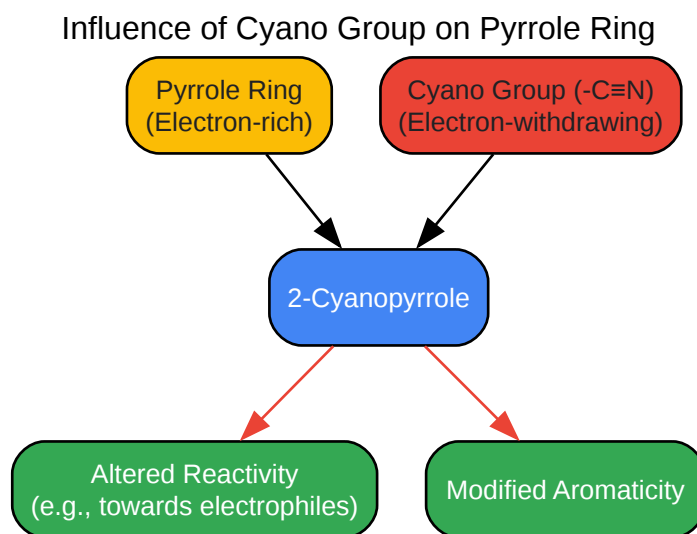


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Caption: Workflow for comparing experimental and computed properties.

## Signaling Pathway and Logical Relationship Diagrams

The electronic properties of the pyrrole ring are significantly influenced by the substituent at the 2-position. The cyano group, being a strong electron-withdrawing group, affects the aromaticity and reactivity of the pyrrole ring. This relationship can be depicted as follows:



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Caption: Influence of the cyano group on the pyrrole ring.

## Conclusion

This guide highlights the available experimental and computed properties of 2-cyanopyrrole. While fundamental physical properties and some spectroscopic data are documented, a comprehensive public repository of its experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and UV-Vis spectra is currently lacking. The provided computed properties from databases like PubChem offer valuable theoretical insights. For a complete validation, further experimental work to elucidate the detailed spectroscopic characteristics of 2-cyanopyrrole is warranted. Such data would be invaluable for researchers in drug discovery and materials science, enabling more accurate computational modeling and a deeper understanding of its structure-property relationships.

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## References

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